
Phenyl-d5 isocyanate
Overview
Description
Phenyl-d5 isocyanate (C₆D₅NCO) is a deuterated aromatic isocyanate where five hydrogen atoms on the phenyl ring are replaced with deuterium (D). This isotopic labeling distinguishes it from non-deuterated phenyl isocyanate (C₆H₅NCO). The compound retains the reactive isocyanate (-NCO) group, enabling its use in synthesis of deuterated ureas, carbamates, and polymers. Its primary applications include:
- Analytical chemistry: As an internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to isotopic differentiation .
- Mechanistic studies: Kinetic isotope effects (KIEs) in reactions involving hydrogen/deuterium exchange .
- Pharmaceutical research: Synthesis of deuterated bioactive molecules for metabolic stability testing .
Preparation Methods
Phenyl-d5 isocyanate can be synthesized using several methods. One common approach is the phosgene-free synthesis, which involves the catalytic decomposition of methyl N-phenyl carbamate. This method uses a bismuth oxide catalyst to achieve high catalytic performance . Another method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production methods often employ the phosgene method, which includes both liquid and gas phase approaches .
Chemical Reactions Analysis
Phenyl-d5 isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane.
Reactions with Amines: It reacts with amines to form ureas.
Reactions with Alcohols:
Reactions with Water: It reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Scientific Research Applications
Chemical Synthesis
Phenyl-d5 isocyanate serves as a versatile building block in the synthesis of various organic compounds. Its applications include:
- Polyurethane Production : Isocyanates are fundamental in producing polyurethanes, which are used in foams, coatings, and elastomers. The deuterated form can be beneficial for studying reaction mechanisms using NMR spectroscopy due to the distinct spectral characteristics of deuterium compared to hydrogen .
- Pharmaceuticals : In medicinal chemistry, this compound can be used to synthesize labeled compounds for drug metabolism studies. The incorporation of deuterium can help trace metabolic pathways and improve the pharmacokinetic profiles of drugs .
Polymer Chemistry
This compound is employed in polymer science for the development of advanced materials:
- Synthesis of Polyisocyanurate : Research has demonstrated that this compound can be utilized to create polyisocyanurate networks with enhanced thermal stability and flexibility. These materials are valuable in insulation and other high-performance applications .
- Functionalized Polymers : The compound can react with various alcohols to produce functionalized polymers that exhibit unique properties suitable for specific applications, such as adhesives and coatings .
Analytical Chemistry
The isotopic labeling provided by this compound facilitates advanced analytical techniques:
- NMR Spectroscopy : The distinct NMR signals from deuterated compounds allow chemists to monitor reaction progress and product formation more accurately. This capability is crucial in understanding reaction mechanisms and kinetics .
- Mass Spectrometry : The use of deuterated compounds in mass spectrometry aids in distinguishing between different isotopologues, providing insights into the structure and dynamics of complex mixtures .
Environmental Applications
This compound also finds use in environmental chemistry:
- Green Chemistry Initiatives : The development of processes that utilize this compound aligns with green chemistry principles by minimizing hazardous waste and improving reaction efficiencies. For instance, alternative synthesis routes that avoid toxic reagents can enhance sustainability in chemical manufacturing .
Case Study 1: Synthesis of Polyisocyanurate Prepolymers
A study explored the synthesis of polyisocyanurate prepolymers using this compound. The research focused on optimizing the molar ratios of reactants to achieve desired mechanical properties while maintaining thermal stability. Results indicated that incorporating phenyl-d5 improved the material's performance, showcasing its potential in high-performance applications .
Case Study 2: Drug Metabolism Studies
In a pharmacokinetic study involving a new pharmaceutical candidate, this compound was used to label key intermediates. This labeling enabled researchers to track metabolic pathways more effectively, leading to improved understanding of drug behavior within biological systems. The findings highlighted the value of deuterated compounds in drug development .
Mechanism of Action
Phenyl-d5 isocyanate exerts its effects through reactions with nucleophiles such as amines and alcohols. The isocyanate group (N=C=O) reacts with these nucleophiles to form ureas and carbamates, respectively. These reactions are often catalyzed by tertiary amines or metal salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of byproducts such as carbon dioxide .
Comparison with Similar Compounds
Key Properties :
Property | Phenyl-d5 Isocyanate | Non-Deuterated Phenyl Isocyanate |
---|---|---|
Molecular Formula | C₆D₅NCO | C₆H₅NCO |
Molecular Weight | 139.17 g/mol | 119.12 g/mol |
Boiling Point | ~195–200°C (est.) | 165–168°C |
Reactivity | Slightly reduced* | High |
Spectral Features | Distinct D NMR peaks | Standard H NMR peaks |
*Deuterium substitution may reduce reaction rates due to KIEs .
Comparison with Similar Isocyanate Compounds
Non-Deuterated Aromatic Isocyanates
Phenyl Isocyanate (C₆H₅NCO)
- Reactivity : Rapid reaction with hydroxyl groups (e.g., alcohols, water) to form urethanes or ureas. Catalysts like tertiary amines enhance reactivity .
- Applications : Polymer crosslinking, agrochemical synthesis .
- Safety : Highly toxic; PAC-1 exposure limit: 0.00087 ppm .
Key Difference : this compound’s deuterated structure reduces volatility and alters spectroscopic signatures, making it preferable for tracer studies .
4-(Dimethylamino)phenyl Isocyanate
- Structure: Contains an electron-donating dimethylamino group (-N(CH₃)₂) para to the -NCO group.
- Reactivity : Enhanced electrophilicity due to resonance effects, accelerating urethane formation .
- Applications : Specialty polymer synthesis, catalysis research .
Contrast : Unlike this compound, this derivative is tailored for electronic modulation rather than isotopic labeling.
Aliphatic Isocyanates
Hexamethylene Diisocyanate (HDI, C₆H₁₂N₂O₂)
- Structure : Aliphatic diisocyanate with two -NCO groups.
- Reactivity : Slower reaction with hydroxyl groups compared to aromatic isocyanates; requires catalysts for ambient curing .
- Applications : Automotive coatings, adhesives .
Comparison : this compound’s aromatic ring confers greater thermal stability but slower reaction kinetics than HDI .
Methyl Isocyanate (CH₃NCO)
- Reactivity : Extremely reactive; hazardous in uncontrolled conditions (e.g., Bhopal disaster).
- Applications : Pesticide synthesis .
Key Difference : Methyl isocyanate’s simplicity and volatility contrast sharply with the deuterated aromatic structure of this compound.
Polymeric Isocyanates (TDI, MDI)
Deuterated Advantage : this compound’s isotopic label allows precise tracking in polymer degradation studies, unlike TDI/MDI .
Analytical Methods
Biological Activity
Phenyl-d5 isocyanate (CAS Number: 83286-56-0) is a deuterated derivative of phenyl isocyanate, which is an aromatic compound known for its biological activity, particularly in relation to immunological responses and potential toxicity. This article explores the biological activity of this compound, including its immunogenic properties, potential applications in research, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : CDNCO
- Molecular Weight : 119.12 g/mol
- Boiling Point : 162-163 °C
- Melting Point : -30 °C
- Density : 1.142 g/mL at 25 °C
Biological Activity
Phenyl isocyanates, including this compound, are recognized for their potent biological activities. The following subsections detail specific aspects of their biological activity.
Immunogenicity and Sensitization
Research indicates that phenyl isocyanate is a strong inducer of both cellular and humoral immune responses. A study highlighted that it exhibits significant sensitization potential, which may be attributed to its ability to act as a hapten—an agent that elicits an immune response only when bound to a larger carrier molecule like a protein.
In comparative studies, phenyl isocyanate was found to have an SD50 (sensitivity dose for 50% of subjects) significantly lower than other common diisocyanates, indicating its high potency as a contact sensitizer:
Compound | SD50 (μmol/kg) |
---|---|
Phenyl Isocyanate | 0.04 |
Hexamethylene Diisocyanate (HDI) | 0.5 |
Methylene Diphenyl Diisocyanate (MDI) | 2.1 |
Toluene Diisocyanate (TDI) | 30.4 |
These findings suggest that this compound could have similar sensitization properties due to its structural similarity to phenyl isocyanate.
The mechanism through which phenyl isocyanates exert their effects involves several pathways:
- Protein Modification : Phenyl isocyanates can react with amino groups in proteins, leading to the formation of carbamates. This modification can alter protein function and trigger immune responses.
- Induction of Allergic Responses : The compounds are known allergens and can provoke allergic reactions upon exposure, contributing to respiratory issues and skin sensitization.
Case Studies
Several studies have investigated the effects of phenyl isocyanates in various biological contexts:
- Respiratory Sensitization : A study involving rats demonstrated that exposure to phenyl isocyanate resulted in an asthma-like syndrome, highlighting its potential as a respiratory sensitizer .
- Protein Labeling in Proteomics : this compound has been utilized in proteomic studies as a labeling agent for N-terminal modification of peptides, enhancing the detection and quantification of proteins through mass spectrometry .
Applications in Research
This compound serves multiple purposes in scientific research:
- Proteomics : As a labeling reagent for protein analysis.
- Toxicology Studies : Investigating the immunological effects and potential health risks associated with exposure to isocyanates.
- Allergen Research : Understanding the mechanisms behind allergic reactions triggered by chemical exposures.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing phenyl-d5 isocyanate with deuterium labeling?
- Answer : Synthesis of this compound requires precise deuteration at the phenyl ring. A common approach involves substituting hydrogen atoms with deuterium via catalytic exchange reactions using deuterated solvents (e.g., D₂O) or deuterium gas under controlled conditions . Post-synthesis, purification via fractional distillation or chromatography is critical to minimize isotopic dilution. Characterization using NMR (¹H and ²H NMR) and mass spectrometry (MS) confirms deuteration efficiency and purity. Ensure reaction vessels are moisture-free to prevent isocyanate hydrolysis .
Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?
- Answer :
- Gas Chromatography (GC) : Indirect methods involve derivatizing this compound with n-dibutylamine (n-DBA) to form stable urea derivatives, followed by GC analysis of unreacted n-DBA. This avoids thermal decomposition of isocyanates during direct GC injection .
- Titration : Less precise than GC but useful for rapid estimation. React with excess di-n-butylamine and back-titrate with HCl. However, titration lacks specificity in complex mixtures .
- FTIR Spectroscopy : Monitors the characteristic N=C=O stretching vibration (~2270 cm⁻¹) for qualitative identification.
Method | Sensitivity | Specificity | Sample Stability | Reference |
---|---|---|---|---|
GC (indirect) | High | High | High (derivatized) | |
Titration | Moderate | Low | Moderate | |
FTIR | Low | High | Low |
Q. How should researchers handle this compound to ensure stability during experiments?
- Answer : Store under inert atmosphere (argon/nitrogen) at ≤ -20°C to prevent moisture-induced hydrolysis. Use anhydrous solvents (e.g., THF, toluene) for reactions. Monitor degradation via periodic FTIR or GC-MS. Avoid prolonged exposure to light, as isocyanates can photodegrade. Always conduct stability tests under experimental conditions (e.g., elevated temperatures) before kinetic studies .
Advanced Research Questions
Q. How do isotopic effects (deuteration at phenyl-d5) influence the reactivity of phenyl isocyanate in nucleophilic addition reactions?
- Answer : Deuteration alters reaction kinetics due to isotopic mass effects. For example, deuterated phenyl isocyanate may exhibit slower reaction rates with amines or alcohols due to reduced zero-point energy in C-D bonds, affecting activation energy. Use kinetic isotope effect (KIE) studies via comparative experiments with non-deuterated analogs. Monitor progress via in-situ FTIR or NMR to quantify rate differences. Theoretical calculations (DFT) can predict isotopic impacts on transition states .
Q. What strategies resolve contradictions in mechanistic data for this compound decomposition pathways?
- Answer : Contradictions often arise from competing pathways (e.g., thermal vs. catalytic decomposition).
- Cross-Validation : Use multiple analytical methods (GC-MS, HPLC, TGA-FTIR) to identify decomposition products.
- Isotopic Tracing : Track deuterium distribution in byproducts (e.g., via ²H NMR) to distinguish pathways.
- Sensitivity Analysis : Computational modeling (e.g., CHEMKIN) identifies dominant reactions under varying conditions .
Q. How does this compound stability vary under high-temperature or high-pressure conditions?
- Answer : Conduct accelerated stability tests in sealed reactors with controlled temperature/pressure. Use Raman spectroscopy for real-time monitoring of N=C=O bond integrity. Compare thermogravimetric analysis (TGA) profiles with non-deuterated analogs to assess isotopic effects on thermal resilience. Note that deuterated compounds may exhibit higher thermal stability due to stronger C-D bonds .
Q. What are the challenges in modeling this compound combustion mechanisms, and how can they be addressed?
- Answer : Challenges include:
- Reaction Pathway Complexity : Deuterium alters radical formation and chain propagation. Use merged mechanisms (e.g., combining this compound-specific reactions with hydrocarbon/nitrogen chemistry databases) .
- Validation : Compare simulated auto-ignition temperatures (Tign) with experimental data. Adjust rate constants via sensitivity analysis.
- Detection Limits : Laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) improves detection of deuterated intermediates (e.g., NDCO) .
Q. Methodological Frameworks for Research Design
- Experimental Design : Align with the PICOT framework (Population: reaction system; Intervention: isotopic labeling; Comparison: non-deuterated analogs; Outcome: kinetic/mechanistic insights; Time: reaction duration) .
- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address isotopic chemistry gaps .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584063 | |
Record name | 1-Isocyanato(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83286-56-0 | |
Record name | 1-Isocyanato(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83286-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.